

Application Notes and Protocols for Radiolabeling Antibodies with Gold-199

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold-199 (199 Au) is an attractive radionuclide for radioimmunotherapy (RIT) due to its favorable decay characteristics, including the emission of both therapeutic β^- particles and imageable γ -rays. This theranostic potential allows for simultaneous treatment and monitoring of disease. This document provides detailed application notes and protocols for the radiolabeling of antibodies with 199 Au, covering direct labeling methods, quality control procedures, and relevant biological pathways.

Properties of Gold-199

Gold-199 can be produced carrier-free with high specific activity by irradiating enriched ¹⁹⁸Pt with neutrons.[1] Its physical properties make it suitable for both therapy and SPECT imaging.

Property	Value
Half-life (t½)	3.14 days
Principal β ⁻ energy (Eβmax)	0.46 MeV
Principal γ energy (Eγ)	158.4 keV, 208.2 keV
Production Method	¹⁹⁸ Pt(n,γ) ¹⁹⁹ Pt → ¹⁹⁹ Au



Radiolabeling Strategies

Two primary strategies exist for labeling antibodies with **Gold-199**: direct labeling and the use of ¹⁹⁹Au-doped gold nanoparticles.

Direct Labeling: This method involves the direct binding of ¹⁹⁹Au complex anions to the antibody. It has been demonstrated that ¹⁹⁹Au in citrate-buffered solutions can be rapidly and efficiently bound to antibodies, such as polyclonal anti-CEA antibodies, across a pH range of 3.8 to 7.2.[2] This approach offers a simpler alternative to methods requiring bifunctional chelators.

¹⁹⁹Au-Doped Gold Nanoparticles: In this strategy, ¹⁹⁹Au atoms are incorporated directly into the crystal lattice of gold nanoparticles during their synthesis.[1] This ensures high stability of the radiolabel. Antibodies can then be conjugated to the surface of these radioactive nanoparticles. This method allows for a high payload of ¹⁹⁹Au per targeting molecule.

Quantitative Data Summary

The following tables summarize key quantitative data for antibodies radiolabeled with **Gold-199**.

Table 1: Radiolabeling Efficiency and Stability

Labeling Method	Antibody	Labeling Efficiency	In Vitro Stability	Reference
Direct Labeling	Polyclonal anti- CEA	High	80% of bound gold retained for up to 6 days at 4°C	[2]
¹⁹⁹ Au- Nanoparticles	Non-specific gammaglobulin	>85%	Not Reported	[3]

Table 2: Specific Activity and Immunoreactivity



Labeled Antibody	Specific Activity	Immunoreactive Fraction	Reference
¹⁹⁹ Au-anti-CEA (Direct)	Not Reported	Reactive with target antigen in solid-phase assay	[2]
General Radiolabeled Antibodies	Variable	35% - 65% (mean range)	[4]

Table 3: In Vivo Biodistribution of 199Au-Nanoparticle-Labeled Non-specific Antibody in Mice

Organ	% Injected Dose / gram (24h)	% Injected Dose / gram (120h)
Liver	15.2 ± 2.1	10.5 ± 1.5
Spleen	8.9 ± 1.2	6.2 ± 0.8
Lungs	5.4 ± 0.7	2.1 ± 0.3
Kidneys	3.1 ± 0.4	1.5 ± 0.2
Stomach	12.3 ± 1.8	3.4 ± 0.5

^{*}Data extrapolated from a study on 199Au-nanoparticle labeled non-specific gammaglobulin.[3]

Experimental Protocols

Protocol 1: Direct Radiolabeling of an Antibody with ¹⁹⁹Au

This protocol is based on the direct labeling method described for anti-CEA antibodies.[2]

Materials:

• 199Au in a sterile, aqueous solution (e.g., as H199AuCl4)



- Antibody to be labeled (e.g., anti-CEA) at a concentration of 1-10 mg/mL in a suitable buffer (amine-free, e.g., phosphate buffer)
- Citrate buffer (0.1 M, pH 3.8-7.2)
- Sterile, pyrogen-free water
- Size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with sterile saline
- Instant thin-layer chromatography (ITLC) strips
- Mobile phase for ITLC (e.g., saline)
- · Gamma counter

Procedure:

- To a sterile, pyrogen-free reaction vial, add the desired amount of antibody.
- Add an equal volume of 0.1 M citrate buffer. The optimal pH should be determined for each specific antibody but can range from 3.8 to 7.2.
- Add the ¹⁹⁹Au solution to the antibody-buffer mixture. The amount of ¹⁹⁹Au will depend on the desired specific activity.
- Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.
- Purify the radiolabeled antibody from unbound ¹⁹⁹Au using a size-exclusion chromatography column.
- Collect fractions and measure the radioactivity of each fraction using a gamma counter.
- Pool the fractions containing the radiolabeled antibody (typically the first peak of radioactivity).
- Determine the radiochemical purity by ITLC. Spot a small aliquot of the final product on an ITLC strip and develop it with the appropriate mobile phase. The radiolabeled antibody



should remain at the origin, while free ¹⁹⁹Au will move with the solvent front.

• Calculate the labeling efficiency as: (Activity at origin) / (Total activity) x 100%.

Protocol 2: Conjugation of Antibodies to ¹⁹⁹Au-Doped Gold Nanoparticles

This protocol describes the covalent conjugation of an antibody to carboxyl-functionalized ¹⁹⁹Au-doped gold nanoparticles using EDC/Sulfo-NHS chemistry.

Materials:

- 199Au-doped gold nanoparticles with carboxyl surface functionalization
- Antibody to be conjugated (purified, in an amine-free buffer)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
- Sterile, pyrogen-free water
- Centrifuge

Procedure:

- Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in sterile water immediately before use.
- Resuspend the ¹⁹⁹Au-doped gold nanoparticles in Activation Buffer.
- Add EDC solution to the nanoparticle suspension and mix.



- Immediately add Sulfo-NHS solution to the mixture and mix.
- Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
- Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS. Resuspend the pellet in Reaction Buffer.
- Add the purified antibody to the activated nanoparticle suspension. The optimal antibody-tonanoparticle ratio should be determined experimentally.
- Incubate for 2 hours at room temperature with gentle mixing.
- Add the quenching solution to block any unreacted active sites on the nanoparticles.
 Incubate for 15 minutes.
- Centrifuge the conjugated nanoparticles to remove unbound antibody and quenching solution.
- Resuspend the final product in a suitable storage buffer (e.g., PBS with 1% BSA).

Protocol 3: Quality Control - Immunoreactivity Assay

This protocol outlines a cell-based assay to determine the immunoreactive fraction of the ¹⁹⁹Au-labeled antibody.[4]

Materials:

- ¹⁹⁹Au-labeled antibody
- Target antigen-positive cells
- Antigen-negative cells (for non-specific binding control)
- Binding buffer (e.g., PBS with 1% BSA)
- Centrifuge
- · Gamma counter



Procedure:

- Prepare serial dilutions of the target antigen-positive cells in binding buffer.
- Add a constant, tracer amount of the ¹⁹⁹Au-labeled antibody to each cell dilution.
- In parallel, prepare tubes with the highest concentration of antigen-positive cells and an excess of unlabeled antibody to determine non-specific binding.
- Also, prepare tubes with antigen-negative cells and the ¹⁹⁹Au-labeled antibody to assess non-specific binding.
- Incubate all tubes for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at 4°C to prevent internalization.
- Separate the cell-bound radioactivity from the unbound radioactivity by centrifugation.
- Carefully remove the supernatant and measure the radioactivity in the cell pellet using a gamma counter.
- Plot the ratio of total radioactivity to bound radioactivity (y-axis) against the reciprocal of the cell concentration (x-axis) (Lindmo plot).
- The immunoreactive fraction is the reciprocal of the y-intercept of the linear regression of the data.

Protocol 4: In Vitro Serum Stability Assay

This protocol evaluates the stability of the ¹⁹⁹Au-labeled antibody in human serum.[5]

Materials:

- 199Au-labeled antibody
- Human serum
- Incubator at 37°C
- Size-exclusion HPLC or ITLC



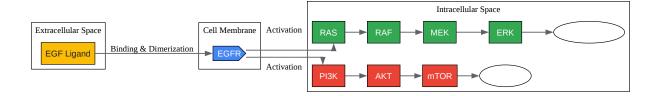
Gamma counter or radio-detector for HPLC

Procedure:

- Add a known amount of the ¹⁹⁹Au-labeled antibody to a vial containing human serum.
- Incubate the mixture at 37°C.
- At various time points (e.g., 1, 4, 24, 48, 72 hours), take an aliquot of the serum mixture.
- Analyze the aliquot using size-exclusion HPLC or ITLC to separate the intact radiolabeled antibody from any released ¹⁹⁹Au or degraded fragments.
- Quantify the radioactivity associated with the intact antibody peak/spot and any other peaks/spots.
- Calculate the percentage of intact radiolabeled antibody at each time point to determine the serum stability profile.

Signaling Pathways in Radioimmunotherapy

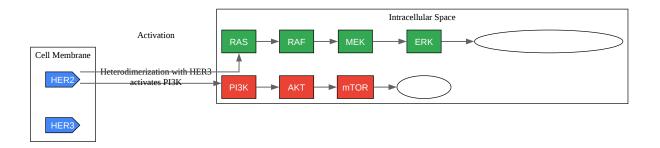
The efficacy of radioimmunotherapy is dependent on the targeted delivery of radiation to cancer cells. The antibodies used are directed against specific cell surface antigens that are often involved in key signaling pathways promoting cancer cell growth and survival. The radiation delivered by ¹⁹⁹Au then induces DNA damage and cell death. Below are diagrams of signaling pathways for common RIT targets.





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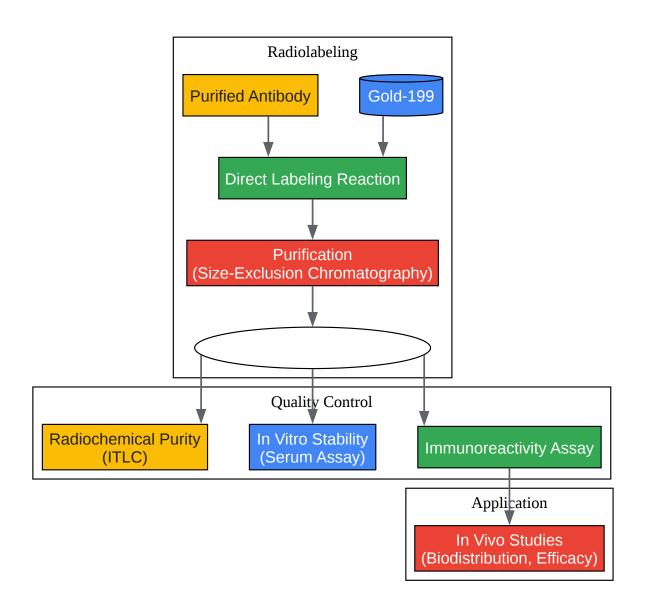
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Experimental Workflow for 199Au-Labeled Antibodies

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